An In-depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine
Introduction
5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural combination, featuring a reactive chloromethyl group and an electron-withdrawing trifluoroethoxy group, makes it a versatile intermediate for synthesizing complex molecular architectures. Pyridine scaffolds are integral to numerous pharmaceuticals due to their ability to engage in hydrogen bonding and act as bioisosteres of various functional groups.[1] The substituents on this particular molecule modulate its electronic properties, reactivity, lipophilicity, and metabolic stability, all critical parameters in the design of novel therapeutic agents.
This guide provides a comprehensive analysis of the core physicochemical properties of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine. As direct experimental data for this specific molecule is not extensively published, this paper combines available information with expert analysis of its structural analogues and foundational chemical principles. We will delve into its structural and electronic profile, reactivity, and stability, and provide authoritative, field-proven protocols for its experimental characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.
Core Physicochemical Properties
A summary of the known and estimated physicochemical properties of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine is presented below. These values are foundational for predicting its behavior in both chemical reactions and biological systems.
| Property | Value / Estimated Value | Source / Rationale |
| Molecular Formula | C₈H₇ClF₃NO | - |
| Molecular Weight | 225.59 g/mol | - |
| CAS Number | 175277-69-9 | - |
| Appearance | White to off-white solid (predicted) | Based on analogous compounds. |
| Melting Point | Not available. Likely >50 °C. | Analogue 2-Chloro-5-(chloromethyl)pyridine is a solid. |
| Boiling Point | Not available. | High boiling point expected due to polarity and MW. |
| pKa (of Pyridinium Ion) | 2.5 - 3.5 (Estimated) | The 2-(trifluoroethoxy) group is strongly electron-withdrawing, significantly reducing the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.23).[2] |
| LogP (Octanol/Water) | 2.5 - 3.0 (Estimated) | The trifluoroethoxy group significantly increases lipophilicity. An analogous compound, 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, has a calculated LogP of 2.692.[3] |
| Aqueous Solubility | Low (Estimated) | High LogP and non-ionizable nature at physiological pH suggest poor aqueous solubility. |
Structural and Electronic Profile
The physicochemical behavior of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine is dictated by the interplay of its three key structural components: the pyridine ring, the 2-(2,2,2-trifluoroethoxy) group, and the 5-(chloromethyl) group.
Molecular Structure and Key Functional Groups
Caption: Molecular structure highlighting the key functional moieties.
-
Pyridine Core : As a heterocyclic aromatic ring, the pyridine nucleus provides a rigid scaffold. The nitrogen atom is basic, but its lone pair availability is significantly modulated by the substituents.[2]
-
2-(2,2,2-trifluoroethoxy) Group : This is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its inductive effect (-I) deactivates the pyridine ring towards electrophilic substitution and, most importantly, significantly reduces the basicity of the pyridine nitrogen. This lowering of the pKa is a critical factor for its behavior in physiological media and for purification strategies.
-
5-(Chloromethyl) Group : This group is the primary site of reactivity. The chlorine atom is a good leaving group, and the methylene group is positioned 'benzylic-like' to the pyridine ring, making it susceptible to nucleophilic substitution reactions (Sₙ2). This functionality allows for the straightforward introduction of a wide variety of other chemical groups, making it a valuable synthetic intermediate.[4]
Reactivity and Stability Profile
The primary reactive center of the molecule is the chloromethyl group. It behaves as a classic benzylic halide, readily undergoing Sₙ2 reactions with a wide range of nucleophiles.
Common Transformations:
-
With Amines: Forms aminomethyl-pyridine derivatives.
-
With Alcohols/Phenols: Yields ether-linked structures.
-
With Thiols: Produces thioethers.
-
With Cyanide: Allows for chain extension to form a nitrile.
The ether linkage of the trifluoroethoxy group is generally stable under standard synthetic conditions. However, it can be cleaved under harsh acidic conditions. The pyridine ring itself is relatively robust but can be susceptible to oxidation or reduction under specific conditions.
Storage and Handling: Due to the reactivity of the chloromethyl group, the compound should be stored under inert gas in a cool, dry environment. It is sensitive to moisture and strong nucleophiles. For analogous compounds, hazards include potential for causing allergic skin reactions and serious eye damage.[5]
Experimental Characterization Protocols
To ensure scientific integrity, the predicted properties must be confirmed experimentally. The following section details authoritative protocols for determining the key physicochemical parameters of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine.
Workflow for Physicochemical Characterization
Caption: A self-validating workflow for comprehensive characterization.
Protocol 1: pKa Determination by Potentiometric Titration
Rationale: The pKa dictates the ionization state of the molecule at a given pH, which profoundly impacts solubility, permeability, and target binding.[6][7] Potentiometric titration is a robust and direct method for measuring pKa.[8]
Methodology:
-
Preparation:
-
Calibrate a pH meter using standard buffers (pH 4, 7, 10).[8]
-
Prepare a 1 mM solution of the compound in a suitable co-solvent/water mixture (e.g., 20% MeOH/water) to ensure solubility.
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[8]
-
Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[8]
-
-
Titration:
-
Place 20 mL of the sample solution into a jacketed beaker maintained at 25 °C.
-
Purge the solution with nitrogen to remove dissolved CO₂.
-
If titrating the conjugate acid, start by acidifying the solution to ~pH 2 with 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, adding small, precise aliquots (e.g., 10-20 µL).
-
Record the pH value after each addition, allowing the reading to stabilize.[8]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point on the titration curve. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) corresponds to the equivalence point.
-
Protocol 2: LogP Determination by Reverse-Phase HPLC (RP-HPLC)
Rationale: Lipophilicity, quantified as LogP, is a critical predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The RP-HPLC method is a high-throughput, reliable alternative to the traditional shake-flask method.[9][10][11]
Methodology:
-
System Setup:
-
Use a C18 reverse-phase column.
-
The mobile phase consists of a buffered aqueous phase (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Select a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the analyte.
-
Inject each standard individually and determine its retention time (t_R) under isocratic conditions.
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values.
-
-
Sample Analysis:
-
Dissolve the title compound in the mobile phase and inject it into the HPLC system.
-
Determine its retention time and calculate its log(k) value.
-
Interpolate the LogP of the sample from the linear regression equation of the calibration curve.
-
Protocol 3: Kinetic Aqueous Solubility Determination
Rationale: Poor aqueous solubility is a major hurdle in drug development, affecting bioavailability and formulation.[12] A kinetic solubility assay provides a rapid assessment suitable for early-stage discovery.[12][13]
Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Assay Execution (Shake-Flask Method):
-
Add a small aliquot of the DMSO stock solution to the aqueous buffer in a microplate or vial to achieve the desired final concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (≤1-2%) to minimize co-solvent effects.[14]
-
Seal the plate/vial and shake at room temperature for a defined period (typically 2-24 hours) to allow for equilibration.[14]
-
-
Quantification:
-
After incubation, separate any precipitated solid from the supernatant by filtration or centrifugation.[13]
-
Quantify the concentration of the dissolved compound in the supernatant using a sensitive analytical method like LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in the same buffer/DMSO mixture. The measured concentration represents the kinetic solubility.[12]
-
Conclusion
5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine is a highly functionalized building block with significant potential in pharmaceutical research. Its physicochemical profile is dominated by the strong electron-withdrawing nature of the trifluoroethoxy group, which lowers the pKa of the pyridine nitrogen, and the reactive chloromethyl group, which serves as a handle for synthetic elaboration. The molecule is predicted to be lipophilic with low aqueous solubility. The experimental protocols outlined in this guide provide a robust framework for validating these properties, ensuring that development decisions are based on accurate and reliable data. A thorough understanding and characterization of these fundamental properties are paramount for leveraging this compound's full potential in the design and synthesis of next-generation therapeutics.
References
- Benchchem. 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine.
-
PubChem. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. Available from: [Link]
- Feng, Z.Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine.
-
NIST. 5-Chloro-2-trichloromethyl pyridine. In: NIST Chemistry WebBook. Available from: [Link]
- Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 123325.
- Avdeef, A. (2011).
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
- Al-Ghananeem, A.M., et al. (2016). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceuticals.
- Babič, S., et al. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
- Google Patents. Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Wikipedia. Pyridine. Available from: [Link]
- International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa)
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]
-
PubMed. In vitro solubility assays in drug discovery. Available from: [Link]
-
Pion. What is pKa and how is it used in drug development? Available from: [Link]
-
ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Available from: [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride CAS#: 127337-60-4 [m.chemicalbook.com]
- 4. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 5. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | C9H10Cl2F3NO | CID 16217647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijirss.com [ijirss.com]
- 7. What is pKa and how is it used in drug development? [pion-inc.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. enamine.net [enamine.net]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
